molecular formula C27H25ClFN3O4S B11676718 (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11676718
M. Wt: 542.0 g/mol
InChI Key: AKJKRWBORIUWOK-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including chlorophenyl, dimethoxyphenyl, fluorophenyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of Substituents: The chlorophenyl, dimethoxyphenyl, and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Amines: Products of reduction reactions.

    Substituted Aromatics: Products of substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: shares similarities with other thiazinane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25ClFN3O4S

Molecular Weight

542.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H25ClFN3O4S/c1-35-22-11-6-17(14-23(22)36-2)12-13-32-25(33)16-24(26(34)30-21-5-3-4-18(28)15-21)37-27(32)31-20-9-7-19(29)8-10-20/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,30,34)

InChI Key

AKJKRWBORIUWOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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